1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethoxy group, and a phenyl ring
Preparation Methods
The synthesis of 1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-ethoxybenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups such as amines or thiols through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and ethoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-2-propanone: This compound has a similar structure but lacks the ethoxy and phenyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-ethoxybenzaldehyde: This precursor compound shares the ethoxy and phenyl groups but differs in its functional groups, leading to different applications and reactivity.
Properties
Molecular Formula |
C11H12Cl2O2 |
---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-chloro-1-(5-chloro-2-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-3-15-10-5-4-8(12)6-9(10)11(13)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
GRIRGJIDKAJEBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C(C(=O)C)Cl |
Origin of Product |
United States |
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